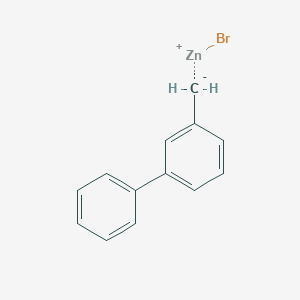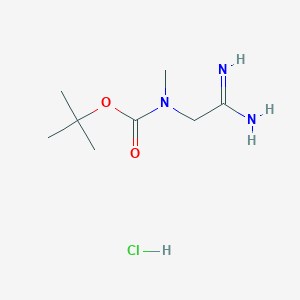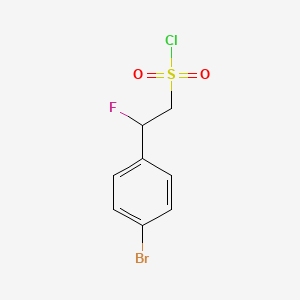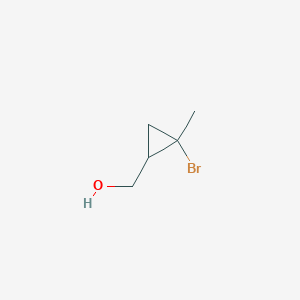
5-Bromo-2,4,6-trimethylpyridin-3-amine
Übersicht
Beschreibung
5-Bromo-2,4,6-trimethylpyridin-3-amine, also known as Br-MePy, is a pyridine derivative . It has a molecular weight of 215.09 and its IUPAC name is 5-bromo-2,4,6-trimethylpyridin-3-amine .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction can be carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide .Molecular Structure Analysis
The InChI code for 5-Bromo-2,4,6-trimethylpyridin-3-amine is1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The primary chemical reaction involving 5-Bromo-2,4,6-trimethylpyridin-3-amine is the Suzuki cross-coupling reaction . This reaction is used to synthesize novel pyridine derivatives .Physical And Chemical Properties Analysis
5-Bromo-2,4,6-trimethylpyridin-3-amine is a solid . It has a molecular weight of 215.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
5-Bromo-2,4,6-trimethylpyridin-3-amine is used in synthesizing novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives show promising biological activities. For example, certain derivatives display significant anti-thrombolytic and biofilm inhibition activities, with some compounds showing high effectiveness against Escherichia coli (Ahmad et al., 2017).
Antiangiogenic Activity
Derivatives of 5-Bromo-2,4,6-trimethylpyridin-3-amine have been found to possess antiangiogenic and antitumor activities. This was demonstrated in a study where various analogs were prepared and tested using chick chorioallantoic membrane (CAM) assay, highlighting their potential as antiangiogenic agents (Kim et al., 2014).
Chemoselective Functionalization
The compound is also pivotal in the chemoselective functionalization of related molecules. Specific studies have described the selective amination of polyhalopyridines, illustrating the compound's role in various synthetic pathways (Stroup et al., 2007).
Synthesis of Ligands and Complex Molecules
It serves as a starting material for synthesizing a range of complex molecules. For instance, it has been used in the preparation of polydendate ligands and other molecules that are significant in medicinal chemistry and material science (Charbonnière et al., 2002).
Large-Scale Synthesis and Industrial Applications
The compound is involved in large-scale synthesis processes, such as the production of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This showcases its importance in industrial chemical processes, including the development of safety protocols for handling reactive oxidants (Agosti et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-2,4,6-trimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMPVLNASWTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4,6-trimethylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)




![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)


![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)
![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)